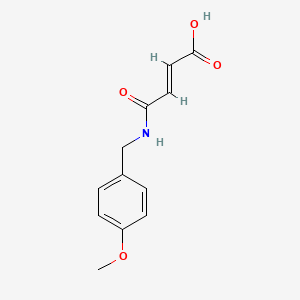![molecular formula C24H27FN4O3S B2957917 3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899723-72-9](/img/structure/B2957917.png)
3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a piperazine ring, a cyclohexyl group, a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, and a fluorophenyl group. Piperazine derivatives have been studied for their potential biological activities . The fluorophenyl group is a common motif in medicinal chemistry, known to influence the potency, selectivity, and pharmacokinetic properties of drugs .
Molecular Structure Analysis
The compound’s structure is likely to be largely planar due to the presence of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety. The piperazine ring could adopt a chair conformation, reducing strain and providing stability .Chemical Reactions Analysis
The compound could potentially undergo reactions at several sites. For example, the piperazine nitrogen could be protonated under acidic conditions, or it could act as a nucleophile in reactions with electrophiles .Physical and Chemical Properties Analysis
The compound’s properties would be influenced by its functional groups. For example, the presence of the piperazine and dione groups could enhance solubility in polar solvents .Scientific Research Applications
Antagonistic Activities and Synthetic Pathways
- Serotonin Receptor Antagonism : A study highlights the synthesis and evaluation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds structurally related to the specified chemical, for their 5-HT2 (serotonin) receptor antagonist activity. These compounds have shown promising results, indicating their potential in therapeutic applications related to serotonin receptor modulation (Watanabe et al., 1992).
- Herbicidal Activity : Novel herbicidal activities have been observed in compounds structurally similar to the specified chemical, underscoring the diverse potential applications of these molecules in agricultural contexts (Li et al., 2005).
- Anti-inflammatory and Anticancer Activities : Research on piperazine dione derivatives has demonstrated their potential in anti-inflammatory and anticancer activities, highlighting the therapeutic value of these compounds (Kumar et al., 2014).
- Antihypertensive Agents : Thienopyrimidinedione derivatives, with structural similarities to the specified chemical, have been synthesized and evaluated for their potential as antihypertensive agents, demonstrating significant activity in this area (Russell et al., 1988).
- Luminescent Properties and Photo-Induced Electron Transfer : Studies on naphthalimides with piperazine substituent, related to the chemical structure of interest, have explored their luminescent properties and potential in photo-induced electron transfer applications, indicating their use in materials science and sensor technology (Gan et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
3-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3S/c25-18-3-1-2-4-20(18)27-10-12-28(13-11-27)22(30)17-7-5-16(6-8-17)15-29-23(31)21-19(9-14-33-21)26-24(29)32/h1-4,9,14,16-17H,5-8,10-13,15H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEKWPRTAWQZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2957837.png)
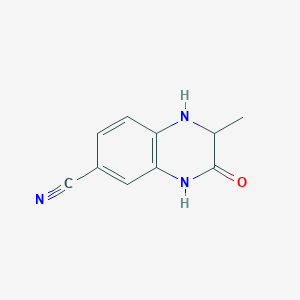
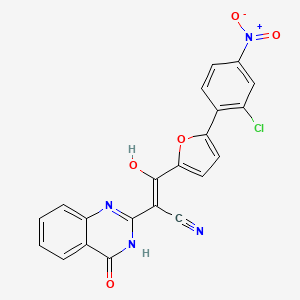
![[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine](/img/structure/B2957842.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)


![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2957851.png)
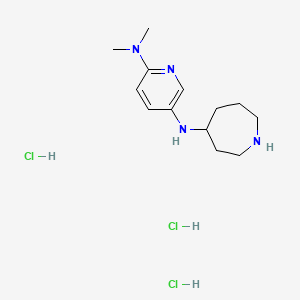
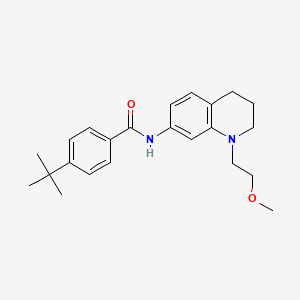
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2957855.png)

